molecular formula C12H13NO3S B3389011 4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid CAS No. 903160-35-0

4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid

Cat. No. B3389011
CAS RN: 903160-35-0
M. Wt: 251.3 g/mol
InChI Key: WGWDLAGXJZZRFY-UHFFFAOYSA-N
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Description

The compound “4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid” is a derivative of 1,4-benzothiazine . Benzothiazine derivatives have been extensively studied in different areas of chemistry, including pharmaceutical and other chemical industries . They are known to exhibit excellent biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of 1,4-benzothiazine derivatives involves starting from 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one . A number of 1,4-benzothiazine derivatives are synthesized using different alkylating agents to give a 4-(substituted)-2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one in good yields .


Molecular Structure Analysis

The molecular structure of the compound is established by single-crystal X-ray diffraction . The structure of the compound is elucidated on the basis of spectral analyses and chemical reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-benzothiazine derivatives include a CuI-catalyzed Huisgen [3 + 2] cycloaddition . This reaction is part of the click chemistry reactions used in the development of these derivatives .

Advantages and Limitations for Lab Experiments

4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid has several advantages for use in lab experiments, including its high potency and selectivity for MMPs, its ability to inhibit multiple MMPs simultaneously, and its potential for use in combination with other therapeutic agents. However, this compound also has some limitations, including its potential toxicity and the need for optimization of its dosing and administration.

Future Directions

There are several future directions for the research and development of 4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid, including the optimization of its chemical structure to enhance its potency and selectivity, the investigation of its potential for use in combination with other therapeutic agents, and the development of more targeted delivery systems to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on immune cells and to explore its potential for use in the treatment of autoimmune diseases and other immune-related disorders.

Scientific Research Applications

4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid has been extensively studied in various preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit the activity of several MMPs, including MMP-2, MMP-9, and MMP-13, which are involved in the progression of cancer and other diseases. This compound has also been investigated for its ability to modulate the immune system, reduce inflammation, and promote tissue regeneration.

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-11(5-6-12(15)16)13-7-8-17-10-4-2-1-3-9(10)13/h1-4H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDLAGXJZZRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
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4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Reactant of Route 3
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid

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